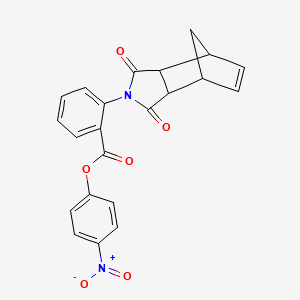![molecular formula C12H10N4O4S B12462265 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12462265.png)
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxypyrimidinyl group, a nitrophenyl group, and an acetamide linkage. The unique structural features of this compound make it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-hydroxypyrimidine-2-thiol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypyrimidinyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The acetamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxypyrimidinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions or forming covalent bonds with target proteins. The acetamide linkage provides stability and enhances the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Comparison
Compared to similar compounds, 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is unique due to the presence of the hydroxypyrimidinyl group, which imparts distinct chemical and biological properties. The nitrophenyl group also differentiates it from other compounds, providing unique redox and binding characteristics. These features make it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H10N4O4S |
|---|---|
Molekulargewicht |
306.30 g/mol |
IUPAC-Name |
N-(3-nitrophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H10N4O4S/c17-10-4-5-13-12(15-10)21-7-11(18)14-8-2-1-3-9(6-8)16(19)20/h1-6H,7H2,(H,14,18)(H,13,15,17) |
InChI-Schlüssel |
KZTYCZNHXYEJBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12462207.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462216.png)
![2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol](/img/structure/B12462217.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B12462220.png)


![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12462238.png)
![1-(3,5-diphenyl-1H-pyrazol-1-yl)-2-[(2-methoxyphenyl)amino]ethanone](/img/structure/B12462239.png)

![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462263.png)
